molecular formula C5H11O8P B1214290 D-Xylulose 5-phosphate CAS No. 60802-29-1

D-Xylulose 5-phosphate

Cat. No.: B1214290
CAS No.: 60802-29-1
M. Wt: 230.11 g/mol
InChI Key: FNZLKVNUWIIPSJ-WHFBIAKZSA-N
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Description

L-Xylulose 5-Phosphate: is a ketose sugar phosphate that plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis. It is formed from ribulose-5-phosphate by the action of ribulose-5-phosphate epimerase. This compound is essential for cellular metabolism and is involved in various biochemical processes, including the regulation of glycolysis and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Xylulose 5-Phosphate can be synthesized through the phosphorylation of L-xylulose. The process involves the use of specific enzymes such as xylulose kinase, which catalyzes the transfer of a phosphate group from adenosine triphosphate to L-xylulose, forming L-Xylulose 5-Phosphate .

Industrial Production Methods: Industrial production of L-Xylulose 5-Phosphate typically involves biotechnological methods, utilizing microbial fermentation. Microorganisms such as bacteria and fungi are engineered to express the necessary enzymes for the conversion of xylose to L-xylulose and subsequently to L-Xylulose 5-Phosphate .

Chemical Reactions Analysis

Types of Reactions: L-Xylulose 5-Phosphate undergoes various biochemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: L-Xylulose 5-Phosphate is used as an intermediate in the synthesis of various biochemical compounds.

Biology: In biological research, L-Xylulose 5-Phosphate is used to study cellular metabolism and the regulation of glycolysis. It is also involved in the study of gene expression and the role of sugar phosphates in cellular signaling .

Industry: In the industrial sector, L-Xylulose 5-Phosphate is used in the production of biofuels and biochemicals. It is also explored for its potential in the biotechnological production of rare sugars .

Mechanism of Action

L-Xylulose 5-Phosphate exerts its effects primarily through its role in the pentose phosphate pathway. It acts as a donor of two-carbon ketone groups in transketolase reactions, which are essential for the synthesis of nucleotides and amino acids. Additionally, it regulates glycolysis by interacting with the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase, leading to the activation of protein phosphatase and subsequent dephosphorylation of the enzyme .

Comparison with Similar Compounds

Comparison: L-Xylulose 5-Phosphate is unique in its specific role in the pentose phosphate pathway and its regulatory functions in glycolysis and gene expression. Unlike ribulose-5-phosphate, which is primarily involved in the oxidative branch of the pentose phosphate pathway, L-Xylulose 5-Phosphate acts as a donor of two-carbon ketone groups in transketolase reactions. Additionally, its role in the regulation of glycolysis through interaction with phosphofructokinase-2/fructose-2,6-bisphosphatase distinguishes it from other similar compounds .

Properties

CAS No.

60802-29-1

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

IUPAC Name

[(2S,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5-/m0/s1

InChI Key

FNZLKVNUWIIPSJ-WHFBIAKZSA-N

SMILES

C(C(C(C(=O)CO)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]([C@H](C(=O)CO)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(=O)CO)O)O)OP(=O)(O)O

Synonyms

ibulose 5-phosphate
ribulose 5-phosphate, (D)-isomer
ribulose 5-phosphate, (L)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Xylulose 5-phosphate
Reactant of Route 2
D-Xylulose 5-phosphate
Reactant of Route 3
Reactant of Route 3
D-Xylulose 5-phosphate
Reactant of Route 4
D-Xylulose 5-phosphate
Reactant of Route 5
Reactant of Route 5
D-Xylulose 5-phosphate
Reactant of Route 6
D-Xylulose 5-phosphate

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